Eluxadoline is classified as a mixed opioid receptor modulator. It is derived from a synthetic pathway involving various chemical precursors. The compound's structure includes multiple functional groups that contribute to its pharmacological activity. The chemical formula for Eluxadoline is , with a molecular weight of approximately 646.584 g/mol .
The synthesis of Eluxadoline typically involves several steps, including the formation of key intermediates through standard organic reactions such as amination, acylation, and cyclization. One common method for synthesizing Eluxadoline involves using a combination of solvent evaporation techniques and emulsion solvent diffusion methods to produce nanoparticles loaded with the drug, enhancing its bioavailability .
In laboratory settings, the preparation of Eluxadoline-loaded nanoparticles has been optimized using statistical design methods like Box-Behnken Design to determine the best formulation parameters, including polymer ratios and stabilizer concentrations .
Eluxadoline has a complex molecular structure characterized by multiple rings and functional groups that influence its pharmacological properties. The structural representation can be summarized as follows:
The detailed three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation in solid-state or solution phases.
Eluxadoline undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
These reactions are typically conducted under controlled conditions to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography are employed to monitor reaction progress and product formation .
Eluxadoline exerts its therapeutic effects through its action on multiple opioid receptors:
The combined effects on these receptors lead to improved symptom control in patients suffering from irritable bowel syndrome with diarrhea .
Eluxadoline exhibits several notable physical and chemical properties:
These properties are crucial for formulation development, influencing how Eluxadoline is delivered in clinical settings.
Eluxadoline is primarily used in clinical settings for treating irritable bowel syndrome with diarrhea. Its mixed opioid receptor activity makes it effective in managing symptoms while minimizing side effects compared to other opioid treatments. Ongoing research continues to explore additional therapeutic applications, including potential uses in other gastrointestinal disorders or pain management contexts.
The eluxadoline molecule contains two chiral centers requiring precise stereochemical control during synthesis. Contemporary approaches employ asymmetric synthesis techniques to construct the (S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid fragment and the (S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl moiety. Evans aldol methodology using oxazolidinone auxiliaries enables high enantioselectivity (>98% ee) in generating the β-branched amino acid precursor. For the imidazole-containing fragment, enzymatic resolution of racemic 1-(4-phenyl-1H-imidazol-2-yl)ethanol using immobilized lipases (e.g., Candida antarctica Lipase B) achieves >99% enantiomeric excess. Transition metal catalysis, particularly asymmetric hydrogenation of dehydroamino acid intermediates using Rh(I)-DuPHOS complexes, provides an alternative route to stereochemically pure fragments, though catalyst cost remains a consideration for industrial-scale production [1] [6].
Table 1: Stereochemical Control Methods in Eluxadoline Synthesis
Molecular Fragment | Synthetic Strategy | Enantiomeric Excess | Key Advantage |
---|---|---|---|
(S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid | Evans oxazolidinone alkylation | >98% | Predictable stereoselectivity |
(S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl | Enzymatic resolution | >99% | Scalable, green process |
Amine coupling product | Chiral HPLC purification | >99.5% | Corrects minor stereochemical impurities |
The critical amide bond formation between the chiral amino acid and imidazole-ethylamine fragments requires careful coupling reagent selection to minimize racemization and maximize yield. Comparative studies reveal significant differences in coupling efficiency:
Table 2: Coupling Reagent Performance Comparison
Reagent | Reaction Yield (%) | Racemization (%) | Optimal Temperature (°C) | Reaction Time (min) |
---|---|---|---|---|
HATU | 92-95 | <0.5 | 15-25 | 30-45 |
HCTU | 88-91 | <0.8 | 20-30 | 45-60 |
PyAOP | 90-93 | <0.7 | 10-20 | 30-50 |
COMU | 85-88 | <1.0 | 25-35 | 60-90 |
Optimized conditions employ 1.05 equivalents of HATU with 2 equivalents of DIPEA (Diisopropylethylamine) in anhydrous DMF at 20±2°C, achieving complete conversion within 45 minutes. The use of 0.1 equivalent of HOAt (1-Hydroxy-7-azabenzotriazole) as an additive further suppresses racemization to <0.3% by stabilizing the active ester intermediate. Crucially, maintaining the reaction pH between 7.5-8.5 prevents the diastereomeric byproduct formation observed under more basic conditions [1] [7].
Crystalline eluxadoline dihydrochloride exists in multiple polymorphic forms with distinct physicochemical properties. Patent US10487059B2 details the isolation of Form I crystals with superior stability and dissolution characteristics using methyl nicotinate as a co-crystal former. Polymorph control is achieved through precise manipulation of solvent composition and crystallization kinetics:
Table 3: Polymorph Distribution Under Different Crystallization Conditions
Solvent System | Cooling Rate (°C/min) | Methyl Nicotinate (equiv) | Form I Purity (%) | Mean Particle Size (μm) |
---|---|---|---|---|
IPA/Water (90:10) | 0.5 | 0 | 78.5 | 42.3 ± 8.7 |
IPA/Water (90:10) | 0.3 | 0.4 | >99.9 | 85.6 ± 12.4 |
MEK/Water (95:5) | 0.4 | 0 | 85.2 | 31.8 ± 5.9 |
MEK/Water (95:5) | 0.2 | 0.3 | >99.9 | 73.1 ± 10.2 |
Ethanol/Water (85:15) | 0.3 | 0.5 | 92.4 | 48.5 ± 6.8 |
The hydrochloride salt formation employs gaseous HCl bubbling in isopropanol/water (88:12 v/v) at 20-25°C, maintaining the solution pH between 1.8-2.2 to prevent freebase precipitation. Crystallization initiates at 40°C followed by slow cooling to 0-5°C over 8 hours, producing monodisperse crystals (D90 < 100μm) with excellent filtration characteristics (<2 minutes cake formation time at 40 psi) [5].
Patent WO2017208156A1 discloses significant advances in throughput enhancement through surfactant-mediated crystallization and continuous processing. Key intensification strategies include:
Comparative analysis reveals that WO2017208156A1 achieves 65% reduction in process mass intensity (PMI from 286 to 98 kg/kg API) versus earlier routes described in WO2006099060A2, primarily through solvent recycling and telescoped synthesis. However, the patent's microwave-assisted imidazole cyclization (claim 23) shows limited scalability beyond 50g batches due to non-uniform heating in larger reactors [1] [6].
Eluxadoline dihydrochloride's low therapeutic dose (75-100 mg) necessitates stringent residual solvent control to meet ICH Q3C Class 2 limits. Implementation of green chemistry principles achieves significant reductions:
Table 4: Residual Solvent Reduction via Green Chemistry Approaches
Solvent Reduction Strategy | Residual Solvent | Concentration (Traditional Process) | Concentration (Improved Process) | Reduction (%) |
---|---|---|---|---|
2-MeTHF replacement for DCM | Dichloromethane | 520 ppm | <5 ppm | 99.0 |
Aqueous crystallization | Acetonitrile | 280 ppm | Not detected | 100 |
Supercritical CO₂ drying | Isopropanol | 3200 ppm | 420 ppm | 86.9 |
Methanol elimination | Methanol | 120 ppm | 18 ppm | 85.0 |
Process analytical technology (PAT) implementation enables real-time monitoring of solvent residues through in-line NIR spectroscopy, allowing dynamic adjustment of nitrogen purge cycles in the dryer. The control strategy ensures consistent compliance with ICH limits: cumulative Class 2 solvents <500 ppm and individual Class 3 solvents <5000 ppm. Final API specifications include <50 ppm DMF, <20 ppm THF, and <100 ppm total alcohols, validated through GC-HS methods with detection limits below 1 ppm [5] [9].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2